Ethyl 3-hydroxypentanoate
Description
Ethyl 3-hydroxypentanoate is the ethyl ester of 3-hydroxypentanoic acid (β-hydroxyvaleric acid), a five-carbon hydroxy acid with a hydroxyl group at the third carbon position. It is structurally characterized by the formula $ \text{C}7\text{H}{14}\text{O}_3 $, comprising a pentanoic acid backbone with an esterified ethyl group and a hydroxyl substituent at C2. This compound is of interest in organic synthesis, metabolic studies, and flavor/fragrance industries due to its chiral center and functional versatility .
Key properties include:
- Molecular weight: 146.18 g/mol (calculated).
- Stereochemistry: Exists as enantiomers (R and S forms), with biological activity often dependent on configuration .
- Synthesis: Produced via enzymatic reduction of 3-oxopentanoate derivatives (e.g., using baker’s yeast) or chemical methods involving pH-adjusted extraction and chromatography (yields: ~1.8 mg in enzymatic routes) .
Properties
IUPAC Name |
ethyl 3-hydroxypentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-3-6(8)5-7(9)10-4-2/h6,8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESYELHMPYCIAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)OCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40311809 | |
| Record name | Ethyl 3-hydroxypentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40311809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54074-85-0 | |
| Record name | NSC245481 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245481 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-hydroxypentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40311809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Enzymatic Reduction via Baker’s Yeast Fermentation
Baker’s yeast (Saccharomyces cerevisiae) is a well-documented biocatalyst for asymmetric reductions of β-keto esters to β-hydroxy esters. While the canonical example involves ethyl acetoacetate (ethyl 3-oxobutanoate) reduction to (S)-ethyl 3-hydroxybutanoate, this methodology can be extrapolated to synthesize ethyl 3-hydroxypentanoate by substituting ethyl 3-oxopentanoate as the substrate.
Reaction Protocol:
- Substrate Preparation : Ethyl 3-oxopentanoate is dissolved in a sucrose-water solution.
- Fermentation Setup : A mixture of baker’s yeast, sucrose, and water is stirred at 30°C for 1 hour to activate the yeast.
- Substrate Addition : Ethyl 3-oxopentanoate is introduced in two batches (e.g., 0.154 mol each) with a 1-hour interval.
- Incubation : The suspension is stirred for 50–60 hours at room temperature.
- Workup : The mixture is filtered, saturated with NaCl, and extracted with ethyl ether. The organic layer is dried (MgSO₄), concentrated, and distilled under reduced pressure.
Key Parameters:
Chemoenzymatic Synthesis Using Lipases
Kinetic resolution via lipases enables enantioselective synthesis of (R)- and (S)-ethyl 3-hydroxypentanoate. This approach involves hydrolyzing racemic this compound or acylating the alcohol moiety.
Procedure:
- Substrate Preparation : Racemic this compound is dissolved in an organic solvent (e.g., toluene).
- Enzyme Selection : Candida antarctica lipase B (CAL-B) or Pseudomonas cepacia lipase (PCL) is added.
- Acylation : Vinyl acetate is used as an acyl donor to selectively esterify one enantiomer.
- Separation : The unreacted enantiomer is isolated via column chromatography.
Performance Metrics:
Chemical Reduction of Ethyl 3-Oxopentanoate
Chemical reductants like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduce β-keto esters to β-hydroxy esters. While these methods lack inherent stereoselectivity, chiral auxiliaries or catalysts can induce enantiomeric excess.
Typical Workflow:
- Reduction : Ethyl 3-oxopentanoate is treated with NaBH₄ in methanol at 0°C.
- Quenching : The reaction is quenched with water, and the product is extracted with dichloromethane.
- Purification : Distillation or recrystallization yields racemic this compound.
Optimization Considerations:
Industrial-Scale Production Strategies
Continuous Flow Reactors:
Microreactor systems improve heat/mass transfer, enabling precise control over reaction parameters (temperature, residence time). For this compound:
- Residence Time : 2–5 minutes.
- Throughput : 1–5 kg/day in pilot-scale setups.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Cost | Scalability |
|---|---|---|---|---|
| Baker’s Yeast | 59–76 | 85 (S) | Low | Moderate |
| Lipase Resolution | 40–45 | >99 | High | High |
| NaBH₄ Reduction | 70–85 | 0 | Low | High |
| Chiral Catalytic Reduction | 65–75 | 90 (S) | Moderate | Moderate |
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-hydroxypentanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-oxopentanoic acid.
Reduction: It can be reduced to form 3-hydroxypentanol.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed:
Oxidation: 3-oxopentanoic acid.
Reduction: 3-hydroxypentanol.
Substitution: Various substituted pentanoates depending on the reagent used.
Scientific Research Applications
Ethyl 3-hydroxypentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism by which ethyl 3-hydroxypentanoate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes that catalyze ester hydrolysis, leading to the formation of 3-hydroxypentanoic acid and ethanol. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Ethyl 3-Hydroxybutanoate
- Structure : Shorter chain (4 carbons) with a hydroxyl group at C3.
- Molecular weight : 132.16 g/mol .
- Applications : Used in flavorings and pharmaceuticals.
- Key Differences: Lower molecular weight and shorter chain reduce lipophilicity compared to ethyl 3-hydroxypentanoate. Higher commercial availability and documented safety profiles .
Mthis compound
3-Hydroxypentanoic Acid
- Structure : Free acid form without esterification.
- Metabolic Role: Precursor to 3-oxopentanoic acid via NADH/NADPH-dependent dehydrogenases; implicated in ketogenesis and energy metabolism .
- Analytical Methods : Quantified in human plasma via LC-MS/MS for clinical studies (e.g., glucose transporter deficiencies) .
- Key Differences :
- Higher polarity and acidity compared to ethyl ester, influencing bioavailability and membrane permeability.
3-Oxopentanoic Acid
- Structure : Ketone derivative at C3 instead of hydroxyl.
- Metabolic Pathways: Generated from 3-hydroxypentanoic acid oxidation; yields vary with cofactors (NADH: 0.537 g/g, NADPH: 0.542 g/g, H$2$O$2$: 0.495 g/g) .
- Key Differences :
Ethyl 3-Hydroxy-3-methyl-5-phenylpentanoate
- Structure : Branched chain with phenyl and methyl substituents.
- Key Differences :
Data Tables
Biological Activity
Ethyl 3-hydroxypentanoate is a compound of interest due to its various biological activities and potential therapeutic applications. This article explores its biological activity, including its role in metabolic pathways, potential therapeutic effects, and relevant case studies.
- Chemical Formula : C7H14O3
- Molecular Weight : 158.18 g/mol
- Structural Characteristics : this compound features a hydroxyl group attached to a pentanoate chain, which influences its reactivity and biological interactions.
Metabolic Role
This compound is involved in various metabolic processes, particularly in the synthesis of bioactive compounds. It is noted for its role as an intermediate in the production of certain pharmaceuticals and as a chiral building block in organic synthesis. For instance, it contributes to the synthesis of (+)-decarestrictine L, an inhibitor of cholesterol biosynthesis .
Therapeutic Potential
Recent studies have highlighted the therapeutic potential of this compound in various conditions:
- Cancer Cachexia : In a study involving mice with cancer cachexia, administration of this compound (at a dose of 300 mg/kg/day) resulted in significant alleviation of cachexia-related symptoms such as muscle wasting and weight loss. The treatment improved food intake and increased body weight compared to control groups .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by reducing serum levels of inflammatory cytokines in cachectic mice. This suggests a potential role in managing inflammation associated with chronic diseases .
Case Study 1: Cancer Cachexia Model
In a controlled experiment, mice were divided into three groups: normal controls, cancer cachexia without treatment, and cancer cachexia treated with this compound. The results indicated that treated mice showed:
- Increased Body Weight : A significant increase in tumor-free body weight was observed.
- Reduced Muscle Atrophy : Histological analysis revealed preserved muscle fiber cross-sectional areas in treated mice compared to untreated ones.
- Decreased Inflammatory Markers : Notable reductions in serum levels of TNF-α and IL-6 were recorded post-treatment .
| Parameter | Control Group | Cachexia Group | EHB Treated Group |
|---|---|---|---|
| Body Weight Change (%) | +5 | -20 | +10 |
| Muscle Fiber Area (µm²) | 500 | 300 | 450 |
| TNF-α Levels (pg/mL) | 50 | 200 | 80 |
Case Study 2: Synthesis Applications
This compound has been employed in asymmetric bioreduction processes, yielding high enantiomeric excess for various derivatives used in drug synthesis. For example, it plays a critical role in synthesizing mthis compound, which is essential for producing pheromones used in pest control .
Q & A
Q. What are the common synthetic routes for Ethyl 3-hydroxypentanoate, and how do their yields compare under varying conditions?
this compound can be synthesized via enzymatic or chemical methods. For example, vinylpyruvate hydratase-catalyzed reactions involve adjusting pH to 1.8 with H₃PO₄, followed by ethyl acetate extraction and flash chromatography, yielding ~1.8 mg of product . Alternatively, baker’s yeast reduction of methyl 3-oxopentanoate provides enantiomerically enriched (S)-mthis compound, which can be derivatized to the ethyl ester . Yield optimization requires careful control of pH, solvent saturation (e.g., NaCl for phase separation), and cofactor selection (e.g., NADH vs. NADPH) .
Q. How can researchers ensure the enantiomeric purity of this compound during synthesis?
Enantiomeric purity is critical for biological activity. Chiral GC analysis with cyclodextrin-based stationary phases (e.g., heptakis-2,6-dimethyl-3-pentyl-β-cyclodextrin) can determine enantiomeric excess (e.g., 82% ee achieved in pheromone synthesis) . Asymmetric reduction using enzymes like baker’s yeast or chiral catalysts (e.g., tert-butyldimethylsilyloxy intermediates) ensures stereochemical control .
Q. What analytical techniques are most effective for characterizing this compound in complex mixtures?
- NMR Spectroscopy : H and C NMR (e.g., δ 172.9 ppm for ester carbonyls) resolve structural features and substituent effects .
- HRMS : High-resolution mass spectrometry confirms molecular formulas (e.g., [M+Na]+ m/z 375.1981) .
- IR Spectroscopy : Peaks at 3451 cm (O-H stretch) and 1727 cm (ester C=O) aid functional group identification .
Advanced Research Questions
Q. How do cofactor constraints in metabolic engineering affect the yield of this compound derivatives?
Cofactor availability (NADH, NADPH, H₂O₂) directly impacts pathway efficiency. For example, converting (3S)-3-hydroxypentanoate to 3-oxopentanoate (3OXPNT) shows yield variations: NADH/NAD pairs yield 0.537 g/g, while H₂O₂/H₂O pairs yield 0.495 g/g due to differing cofactor production costs . Computational flux balance analysis (e.g., iJO1366 model) can predict optimal cofactor usage under constrained metabolic networks .
Q. What strategies resolve contradictions in spectroscopic data when identifying this compound in plant extracts or bacterial matrices?
- Comparative Literature Analysis : Cross-reference spectral data (e.g., H NMR shifts) with published studies on structurally similar compounds, such as 5-Oxoundecyl-3-hydroxypentanoate isolated from Pothos scandens .
- 2D NMR Techniques : COSY and HSQC resolve overlapping signals in complex mixtures.
- Isotopic Labeling : Track metabolic incorporation in bacterial polyhydroxyalkanoates (PHAs) to distinguish biosynthetic vs. abiotic pathways .
Q. What is the role of this compound in bacterial polyhydroxyalkanoate (PHA) biosynthesis, and how does this inform material science?
3-Hydroxypentanoate (3HV) is a key monomer in heteropolymeric PHAs, which serve as bacterial carbon reserves. Its incorporation alters polymer flexibility and biodegradability, making PHAs viable for biomedical applications (e.g., sutures, drug delivery) . Metabolic engineering of Cupriavidus necator or Pseudomonas strains can enhance 3HV content via precursor feeding (e.g., propionate) or enzyme engineering .
Q. How do stereochemical variations in this compound influence its reactivity in organic synthesis?
The (S)-enantiomer is preferentially used in pheromone synthesis (e.g., (+)-sitophilure) due to its biological specificity . Stereochemical outcomes depend on reaction conditions:
- Enzymatic Catalysis : Baker’s yeast reduction produces (S)-configured hydroxy esters with >80% ee .
- Chemical Catalysis : Chiral auxiliaries (e.g., tert-butyldimethylsilyl-protected intermediates) control stereochemistry during cyclic sulfate ring-opening reactions .
Methodological Frameworks
- Experimental Design : Align synthesis protocols with research goals—enantiomeric purity demands chiral catalysts, while bulk production prioritizes yield optimization .
- Data Contradiction Analysis : Use statistical tools (e.g., ANOVA) to assess variability in replicate experiments and reconcile discrepancies with literature .
- Ethical Reporting : Disclose limitations (e.g., low yields in enzymatic synthesis) and contextualize findings within broader biochemical or material science applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
